molecular formula C11H20O2 B3131433 Ethyl 2-methyloct-2-enoate CAS No. 35402-23-4

Ethyl 2-methyloct-2-enoate

Cat. No.: B3131433
CAS No.: 35402-23-4
M. Wt: 184.27 g/mol
InChI Key: SWPHJOSYKWMQGV-MDZDMXLPSA-N
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Description

Ethyl 2-methyloct-2-enoate is a chemical compound provided for research and development purposes. It is supplied with the molecular formula C 11 H 20 O 2 and a molecular weight of 184.28 g/mol . As an α,β-unsaturated ester, this compound serves as a valuable synthetic intermediate in organic chemistry. Compounds of this structural class are frequently utilized in various catalytic reactions, including olefin metathesis and cross-coupling, to construct more complex molecular architectures . Researchers may employ this ester in the development of novel synthetic methodologies, materials science, or as a precursor in pharmaceutical and agrochemical research. This product is intended for use by qualified laboratory professionals only. It is not for diagnostic, therapeutic, or personal use. Please refer to the available Safety Data Sheet for proper handling and storage information.

Properties

IUPAC Name

ethyl (E)-2-methyloct-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c1-4-6-7-8-9-10(3)11(12)13-5-2/h9H,4-8H2,1-3H3/b10-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWPHJOSYKWMQGV-MDZDMXLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=C(C)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C(\C)/C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-methyloct-2-enoate can be synthesized through the esterification of 2-methyloct-2-enoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the equilibrium towards ester formation .

Industrial Production Methods: On an industrial scale, the production of this compound involves continuous esterification processes. These processes often utilize fixed-bed reactors with acidic ion-exchange resins as catalysts to enhance the reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-methyloct-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 2-methyloct-2-enoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-methyloct-2-enoate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The specific molecular targets and pathways depend on the context of its application, such as enzymatic reactions in biological systems or catalytic processes in industrial settings .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl pent-2-enoate

  • Molecular formula : C₇H₁₂O₂
  • Molecular weight : 128.17 g/mol
  • Key differences: Ethyl pent-2-enoate has a shorter carbon chain (5 carbons vs. 8 carbons in the octenoate chain) and lacks the methyl branch at the α-position. This reduces steric hindrance and increases volatility. Ethyl pent-2-enoate is commonly used in flavoring agents due to its fruity aroma, whereas Ethyl 2-methyloct-2-enoate’s larger size may confer stability in polymer or surfactant applications .

Ethyl 2-methoxybenzoate

  • Molecular formula : C₁₀H₁₂O₃
  • Molecular weight : 180.20 g/mol
  • Key differences: The presence of a methoxy (-OCH₃) group on the aromatic ring distinguishes this compound. This substitution enhances resonance stabilization and alters solubility (e.g., higher polarity compared to aliphatic esters). Ethyl 2-methoxybenzoate is widely used in pharmaceuticals and food additives, unlike the aliphatic this compound, which has fewer documented bioactive roles .

Ethyl 2-cyano-2-phenylacetate

  • Molecular formula: C₁₁H₁₁NO₂
  • Molecular weight : 189.21 g/mol
  • Key differences: The cyano (-CN) and phenyl groups introduce strong electron-withdrawing effects, increasing reactivity in nucleophilic additions. This contrasts with this compound’s electron-rich α,β-unsaturated system. Ethyl 2-cyano-2-phenylacetate is a key intermediate in medicinal chemistry (e.g., anticonvulsant synthesis), while this compound’s applications remain more niche .

2-Ethyl-2-adamantyl methacrylate

  • Molecular formula : C₁₇H₂₄O₂
  • Molecular weight : 260.37 g/mol
  • Key differences: The adamantane backbone confers exceptional thermal stability and rigidity, making this compound suitable for high-performance polymers. In contrast, this compound’s linear structure limits its utility in materials science but offers flexibility in catalytic reactions .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Applications References
This compound C₁₁H₂₀O₂ 184.28 α,β-unsaturated ester Organic synthesis, fragrances
Ethyl pent-2-enoate C₇H₁₂O₂ 128.17 Unsaturated ester (shorter chain) Flavoring agents
Ethyl 2-methoxybenzoate C₁₀H₁₂O₃ 180.20 Aromatic ester, methoxy group Pharmaceuticals, food additives
Ethyl 2-cyano-2-phenylacetate C₁₁H₁₁NO₂ 189.21 Cyano, phenyl, ester Medicinal chemistry
2-Ethyl-2-adamantyl methacrylate C₁₇H₂₄O₂ 260.37 Adamantane, methacrylate High-temperature polymers

Biological Activity

Ethyl 2-methyloct-2-enoate is an organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its antimicrobial and antioxidant properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an ethyl ester and a double bond in its structure. Its molecular formula is C11H20O2C_{11}H_{20}O_2. The compound's unique structural features contribute to its reactivity and biological activity.

1. Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. The compound has been tested against common pathogens such as Escherichia coli and Staphylococcus aureus.

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Escherichia coli150.5 mg/mL
Staphylococcus aureus120.7 mg/mL

These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents .

2. Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays, including DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. The compound demonstrated a notable ability to scavenge free radicals, indicating its potential as an antioxidant.

Assay Type IC50 Value (µg/mL)
DPPH45
ABTS38

These results highlight the compound's capability to protect biological systems from oxidative stress .

The mechanism by which this compound exerts its biological effects involves interactions with cellular components. It is believed to modulate cellular processes through its interaction with lipid membranes and proteins, potentially affecting enzyme activities and receptor functions . However, detailed pathways are still under investigation.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound involved treating infected wounds in animal models. The results showed a significant reduction in bacterial load compared to controls, suggesting that the compound could be effective in wound healing applications .

Case Study 2: Antioxidant Effects in Cellular Models

In vitro studies using human cell lines demonstrated that this compound reduced oxidative stress markers significantly. Cells treated with the compound showed lower levels of reactive oxygen species (ROS) compared to untreated cells, indicating its protective role against oxidative damage .

Q & A

Q. What synthetic methodologies are recommended for Ethyl 2-methyloct-2-enoate, and how can reaction conditions be optimized?

this compound is typically synthesized via acid-catalyzed esterification of 2-methyloct-2-enoic acid with ethanol. Key steps include:

  • Using a Dean-Stark apparatus to remove water and shift equilibrium toward ester formation.
  • Monitoring reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC).
  • Purification via fractional distillation or column chromatography. Optimization involves adjusting catalyst concentration (e.g., sulfuric acid), temperature (reflux conditions), and solvent choice. Yield and purity can be validated using spectroscopic data (NMR, IR) and melting/boiling point analysis.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how can ambiguities in structural assignment be resolved?

  • 1H and 13C NMR : Identify ester carbonyl signals (~170 ppm in 13C NMR) and olefinic protons (δ 5.0–5.5 ppm). DEPT experiments differentiate CH₃, CH₂, and CH groups.
  • IR Spectroscopy : Confirm ester C=O stretch (~1740 cm⁻¹) and C-O stretches (1250–1050 cm⁻¹).
  • Mass Spectrometry (EI-MS) : Molecular ion peak ([M]+) and fragmentation patterns (e.g., loss of ethoxy group). Discrepancies between predicted and observed data should prompt cross-validation with computational methods (e.g., DFT calculations) or alternative techniques like X-ray crystallography.

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Use fume hoods to avoid inhalation of vapors.
  • Wear nitrile gloves and safety goggles to prevent skin/eye contact.
  • Store in airtight containers away from oxidizers and ignition sources (flash point data from safety sheets).
  • Emergency measures: Eye wash stations and showers for accidental exposure .

Advanced Research Questions

Q. How can X-ray crystallography resolve conformational ambiguities in this compound, and what challenges arise during refinement?

  • Data Collection : Grow single crystals via slow evaporation in non-polar solvents (e.g., hexane).
  • Structure Solution : Use SHELXD or SHELXS for phase determination .
  • Refinement : SHELXL is ideal for small-molecule refinement; address disorder by splitting atomic positions and applying restraints . Challenges include low crystal quality (e.g., twinning) and thermal motion artifacts. Validate with R-factor convergence and residual electron density maps.

Q. How do hydrogen-bonding networks influence the crystal packing of this compound, and how can graph set analysis resolve contradictory patterns?

  • Perform graph set analysis (as per Etter’s methodology) to classify hydrogen-bond motifs (e.g., chains, rings) .
  • Use software like Mercury or PLATON to visualize interactions. Contradictions between experimental and theoretical models (e.g., DFT) may arise due to solvent effects or polymorphism. Cross-reference with temperature-dependent crystallography or Hirshfeld surface analysis.

Q. How can researchers reconcile discrepancies between spectroscopic and crystallographic data for this compound?

  • Case Example : If NMR suggests a planar conformation but X-ray shows torsional distortion:
  • Validate with variable-temperature NMR to assess dynamic effects.
  • Perform conformational analysis using molecular dynamics simulations.
    • Statistical Validation : Apply Hamilton R-factor ratios or Bayesian statistics to assess model confidence .

Methodological Tables

Q. Table 1: Key Crystallographic Parameters for this compound

ParameterValue/DescriptionTool/Reference
Space GroupP2₁/c (hypothetical)SHELXL
R-factor< 0.05SHELXL
Disorder HandlingSplit positions with occupancy < 1.0SHELXE

Q. Table 2: Spectroscopic Benchmarks

TechniqueKey SignalDiagnostic Use
1H NMRδ 1.2–1.4 (ethyl CH₃)Confirms esterification
13C NMRδ 14.1 (ethyl CH₃)Validates alkyl chain
IR1740 cm⁻¹ (C=O)Ester functional group

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-methyloct-2-enoate
Reactant of Route 2
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Ethyl 2-methyloct-2-enoate

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